

Application Notes and Protocols: Preclinical Evaluation of PSMA Binder-1

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Compound of Interest

Compound Name: PSMA binder-1

Cat. No.: B12374476

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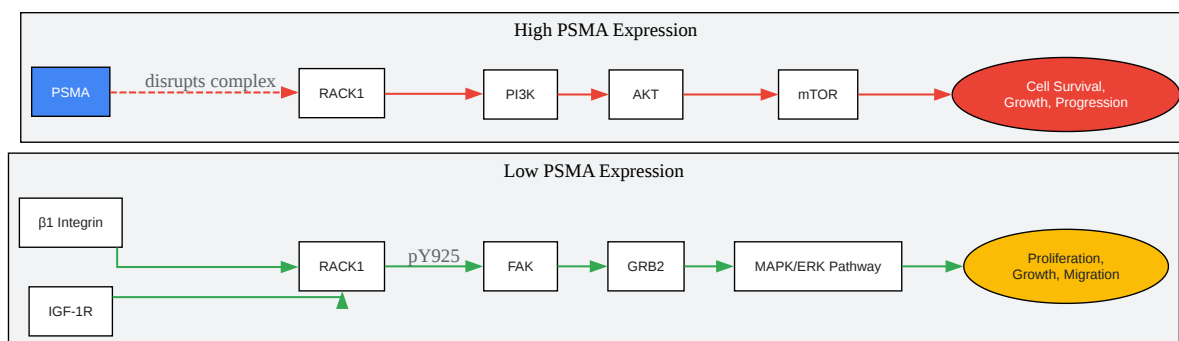
Audience: Researchers, scientists, and drug development professionals.

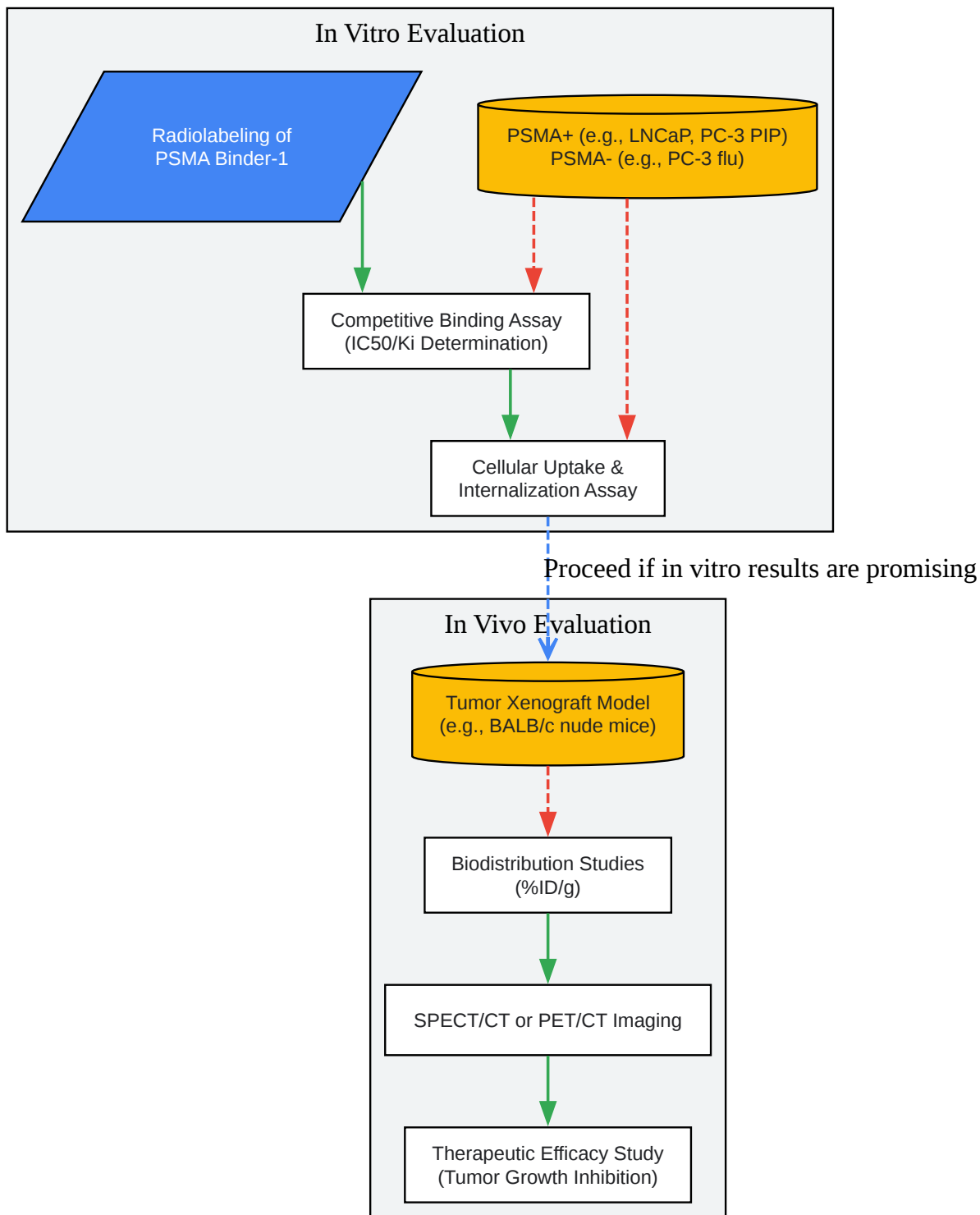
Introduction:

Prostate-Specific Membrane Antigen (PSMA) is a well-validated biomarker and therapeutic target for prostate cancer. It is a type II transmembrane glycoprotein that is overexpressed on the surface of prostate cancer cells, with expression levels correlating with tumor aggressiveness and metastasis.^[1] PSMA's enzymatic activity and role in cellular signaling pathways, such as the PI3K-AKT pathway, make it an attractive target for the development of targeted therapies.^{[2][3][4][5]} This document provides a detailed experimental workflow for the preclinical evaluation of **PSMA binder-1**, a ligand for PSMA that can be utilized in the synthesis of PSMA-targeting molecules for diagnostic and therapeutic applications.

PSMA Signaling Pathway

PSMA expression influences critical cell survival pathways. In prostate cancer cells with high PSMA expression, PSMA interacts with the scaffolding protein RACK1, leading to the disruption of the β 1 integrin/IGF-1R complex. This disruption redirects signaling from the proliferative MAPK/ERK pathway to the pro-survival PI3K-AKT pathway, thereby promoting tumor growth and progression.





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References

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- 5. PSMA redirects MAPK to PI3K-AKT signaling to promote prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
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